9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(1-Benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a benzylpiperidine substituent at position 9 and a phenyl group at position 3.
Properties
Molecular Formula |
C29H28N2O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C29H28N2O3/c32-29-25(22-9-5-2-6-10-22)17-23-11-12-27-26(28(23)34-29)19-31(20-33-27)24-13-15-30(16-14-24)18-21-7-3-1-4-8-21/h1-12,17,24H,13-16,18-20H2 |
InChI Key |
LCJDHHMZLGGRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Core Chromeno-Oxazine Formation
The chromeno-oxazine scaffold is typically synthesized via a one-pot MCR involving:
-
4-Hydroxycoumarin as the oxygenated heterocyclic precursor.
-
Aromatic aldehydes (e.g., benzaldehyde) for Knoevenagel condensation.
-
Ammonium acetate as the nitrogen source.
Procedure :
-
Equimolar quantities of reactants are refluxed in ethanol at 80°C for 1 hour.
-
The mixture is concentrated, and the product is recrystallized from ethanol.
Key Data :
Benzylpiperidine Integration
The 1-benzylpiperidin-4-yl moiety is introduced via alkylation or reductive amination :
-
Intermediate : 1-Benzylpiperidin-4-amine, synthesized from 1-benzyl-4-piperidone through hydrazone formation and subsequent reduction.
-
Coupling : The amine reacts with the chromeno-oxazine core using:
Example :
-
1-Benzylpiperidin-4-amine (0.1 mol) is treated with 2-chloro-5-phenyl-1,3,4-thiadiazole in 1-butanol under reflux for 48 hours.
-
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Stepwise Synthesis Approaches
Oxazinone Ring Construction
The oxazinone ring is formed via intramolecular cyclization :
-
Intermediate : N-(1-Benzylpiperidin-4-yl)benzamide, synthesized from 1-benzylpiperidin-4-amine and benzoyl chloride.
-
Cyclization : Treat with POCl₃ or PPA (polyphosphoric acid) at 120°C to form the oxazinone ring.
Optimization :
Piperidine Functionalization
Key Steps :
-
Benzylation : Piperidin-4-one is treated with benzyl bromide in the presence of K₂CO₃.
-
Reduction : The resulting Schiff base is reduced using NaBH₄ or LiAlH₄ to yield 1-benzylpiperidin-4-amine.
Data :
Catalytic and Green Chemistry Methods
TiO₂ Nanopowder Catalysis
A solvent-free, one-pot synthesis uses TiO₂ nanopowder (10 mol%) to catalyze the MCR at room temperature:
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., [BMIM]BF₄) enhance reaction efficiency:
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Traditional MCR | 80–90 | 6–8 | 12–15 | Moderate |
| TiO₂ Catalyzed | 85–92 | 2–3 | 8–10 | High |
| Ionic Liquid | 88 | 4 | 18–20 | Low |
| Stepwise Alkylation | 70–78 | 12–24 | 20–25 | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
Notes:
Table 3: Activity Comparison
Key Insights:
- The benzylpiperidine group may confer affinity for neurological targets (e.g., sigma receptors) due to structural similarity to known ligands .
- Compound 7 demonstrates dual osteogenic/anti-osteoclast activity, highlighting the role of substituents in modulating multiple pathways .
Biological Activity
9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring and a chromeno-oxazinone core, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 951973-70-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : It may bind to specific receptors, influencing neurotransmission and potentially exhibiting analgesic or psychoactive effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (ACHE), which plays a critical role in terminating synaptic transmission by hydrolyzing acetylcholine. This inhibition could have implications in treating neurodegenerative diseases like Alzheimer's disease .
- Signaling Pathways : By modulating signaling pathways associated with neurotransmitter release and cellular apoptosis, the compound may impact various physiological processes.
Pharmacological Studies
Research indicates that 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits several pharmacological properties:
- Antinociceptive Effects : Studies have demonstrated that compounds with similar structural motifs can exhibit pain-relieving properties by acting on opioid receptors or modulating pain pathways.
- Neuroprotective Properties : The inhibition of ACHE suggests potential neuroprotective effects, which are crucial for developing treatments for conditions like Alzheimer's and other cognitive disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cellular models:
- Cell Viability Assays : These assays indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations.
- Neurotransmitter Release Studies : Experiments show that the compound can enhance the release of certain neurotransmitters, which may contribute to its analgesic effects.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
- Delta Opioid Agonists : Research on related piperidine derivatives indicates enhanced activity at delta opioid receptors when specific functional groups are modified. This suggests that structural variations can significantly influence biological outcomes .
- Neuroprotective Agents : Compounds structurally related to 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
